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molecular formula C10H19N3O4 B3245545 1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- CAS No. 169698-13-9

1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro-

Cat. No. B3245545
M. Wt: 245.28 g/mol
InChI Key: WBRUPBYQJCBBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05554749

Procedure details

A mixture of 1,4-bis-(carboxymethyl)-7-methanesulfonyl-1,4,7-triazacyclononane (15.0 g, 0.05 mol) in 15 mL of concentrated sulfuric acid is stirred at 25 C. for 24 hours. The reaction mixture is cooled in an ice bath and 50 mL of water is slowly added. Then the pH of the solution is adjusted to 7 and the solvent is evaporated under reduced pressure. The residue is triturated with methanol several times and the combined methanol solutions are evaporated to give 1,4-bis-(carboxymethyl)-1,4,7-triazacyclononane.
Name
1,4-bis-(carboxymethyl)-7-methanesulfonyl-1,4,7-triazacyclononane
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][N:5]1[CH2:13][CH2:12][N:11](S(C)(=O)=O)[CH2:10][CH2:9][N:8]([CH2:18][C:19]([OH:21])=[O:20])[CH2:7][CH2:6]1)([OH:3])=[O:2].O>S(=O)(=O)(O)O>[C:1]([CH2:4][N:5]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9][N:8]([CH2:18][C:19]([OH:21])=[O:20])[CH2:7][CH2:6]1)([OH:3])=[O:2]

Inputs

Step One
Name
1,4-bis-(carboxymethyl)-7-methanesulfonyl-1,4,7-triazacyclononane
Quantity
15 g
Type
reactant
Smiles
C(=O)(O)CN1CCN(CCN(CC1)S(=O)(=O)C)CC(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 25 C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is triturated with methanol several times
CUSTOM
Type
CUSTOM
Details
the combined methanol solutions are evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(=O)(O)CN1CCN(CCNCC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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